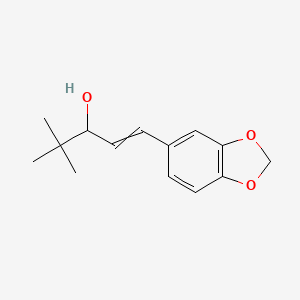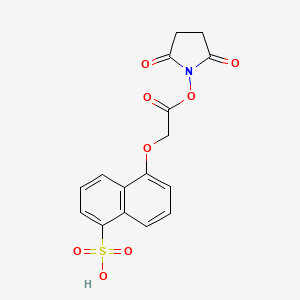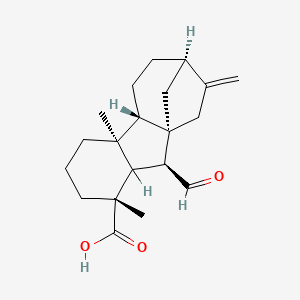
Stiripentol
Overview
Description
Stiripentol is an antiseizure medication used with clobazam to treat seizures in patients with Dravet syndrome . It is available only with a doctor’s prescription .
Synthesis Analysis
A facile one-pot synthesis of Stiripentol (STP) has been reported . Initially, 3,4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 to get another compound. This compound then undergoes Regioselective Luche reduction of α-β unsaturated ketone with NaBH4 and Cerium (III) chloride (CeCl3) to get pure Stiripentol .
Molecular Structure Analysis
The molecular formula of Stiripentol is C14H18O3 . The molecular weight is 234.29 .
Chemical Reactions Analysis
Stiripentol enantiomers have been separated on several chiral stationary phases . The best separation was achieved on Chiralpak AD-RH chiral column .
Scientific Research Applications
Comprehensive Analysis of Stiripentol Applications
Stiripentol is a multifaceted compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own scientific field.
Epilepsy Management: Stiripentol is primarily recognized for its role in treating Dravet Syndrome (DS) , a severe form of childhood epilepsy . It functions as an adjunctive therapy alongside clobazam and valproic acid, significantly reducing seizure frequency. This application is supported by the STICLO studies, which demonstrated Stiripentol’s efficacy .
Neuropharmacology: In neuropharmacological research, Stiripentol’s ability to enhance gamma-aminobutyric acid (GABA) transmission is of particular interest . It acts as a positive allosteric modulator of GABA_A receptors, which is crucial for understanding and developing treatments for various neurological disorders.
Metabolic Studies: Stiripentol has been shown to modulate brain energy metabolism and inhibit lactate dehydrogenase . This aspect is vital for research into metabolic pathways and energy production in neurological conditions.
Pharmacokinetics: The compound’s role as an inhibitor of cytochrome P450 enzymes makes it significant in pharmacokinetic studies . It affects the metabolism of other antiseizure medications, providing a model for drug-drug interaction research.
Neuroprotection: Research into Stiripentol’s neuroprotective properties is ongoing. Its inhibition of voltage-gated sodium and calcium channels suggests potential for protecting neuronal cells against excitotoxicity .
Therapeutic Potential Beyond Epilepsy: Emerging studies suggest that Stiripentol may have therapeutic indications beyond epilepsy. Its pharmacological profile indicates potential applications in treating other neurological or non-neurological diseases .
Mechanism of Action
Target of Action
Stiripentol primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It interacts with GABA-A receptors, especially those containing α3 and δ subunits .
Mode of Action
Stiripentol acts as a potentiator of GABAergic transmission . It achieves this through three main mechanisms:
- Uptake blockade: Stiripentol inhibits the reuptake of GABA, increasing its availability in the synaptic cleft .
- Inhibition of degradation: Stiripentol inhibits GABA transaminase, an enzyme responsible for the breakdown of GABA .
- Positive allosteric modulation: Stiripentol acts as a positive allosteric modulator of GABA-A receptors, enhancing their response to GABA .
Biochemical Pathways
Stiripentol affects several biochemical pathways:
- GABAergic pathway : By enhancing GABAergic transmission, stiripentol increases the inhibitory effects of GABA, leading to a decrease in neuronal excitability .
- Ion channels : Stiripentol inhibits voltage-gated sodium and T-type calcium channels, which are associated with anticonvulsant and neuroprotective properties .
- Energy metabolism : Stiripentol modulates brain energy metabolism and inhibits lactate dehydrogenase .
Pharmacokinetics
Stiripentol is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . Stiripentol is extensively metabolized in the liver, primarily by demethylation and glucuronidation, to 13 different metabolites . Approximately 3–14% of an administered dose is excreted as unchanged stiripentol in urine .
Result of Action
The primary result of stiripentol’s action is a reduction in the frequency and severity of seizures, particularly in patients with Dravet syndrome . This is achieved through the potentiation of GABAergic transmission and inhibition of voltage-gated sodium and calcium channels .
Action Environment
Stiripentol’s action can be influenced by environmental factors such as the presence of other antiseizure medications. As a cytochrome P450 inhibitor, stiripentol potentiates other antiseizure medications via pharmacokinetic interactions . This means that the presence of other antiseizure medications can enhance the therapeutic efficacy of stiripentol .
Future Directions
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Stiripentol | |
CAS RN |
49763-96-4, 137767-55-6 | |
| Record name | Stiripentol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stiripentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIRIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
| Record name | Stiripentol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)

![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)



![[(3R,4R)-4-[hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B1205708.png)